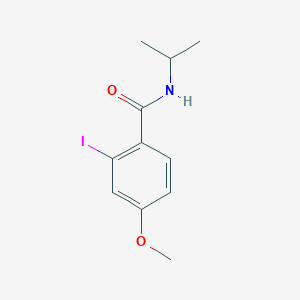

2-Iodo-N-isopropyl-4-methoxybenzamide

Description

2-Iodo-N-isopropyl-4-methoxybenzamide is a substituted benzamide derivative characterized by an iodine atom at the 2-position, a methoxy group at the 4-position of the benzene ring, and an isopropyl group attached to the amide nitrogen.

Properties

IUPAC Name |

2-iodo-4-methoxy-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO2/c1-7(2)13-11(14)9-5-4-8(15-3)6-10(9)12/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWBJVPYWVOJIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=C(C=C1)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-isopropyl-4-methoxybenzamide typically involves the iodination of N-isopropyl-4-methoxybenzamide. The reaction is carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions using industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-isopropyl-4-methoxybenzamide undergoes various types of chemical reactions, including:

Oxidation: It acts as a catalyst in the oxidation of alcohols to carbonyl compounds.

Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common reagents include Oxone® (2KHSO5·KHSO4·K2SO4) as a co-oxidant. The reaction is typically carried out at room temperature.

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the iodine atom.

Major Products Formed

Oxidation: The major products are carbonyl compounds such as ketones and aldehydes.

Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

2-Iodo-N-isopropyl-4-methoxybenzamide has several applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.

Mechanism of Action

The mechanism of action of 2-Iodo-N-isopropyl-4-methoxybenzamide in oxidation reactions involves the formation of a hypervalent iodine species. This species acts as an oxidizing agent, facilitating the transfer of oxygen to the substrate (e.g., alcohol) to form the corresponding carbonyl compound. The molecular targets and pathways involved include the activation of the iodine atom and the subsequent formation of the pentavalent iodine intermediate.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity (%) |

|---|---|---|---|---|

| 2-Iodo-N-isopropyl-4-methoxybenzamide | C₁₁H₁₄INO₂ | ~327.15 (calculated) | 2-Iodo, 4-methoxy, N-isopropyl | N/A |

| 5-Iodo-2-methoxybenzaldehyde [A495715] | C₈H₇IO₂ | 262.05 | 5-Iodo, 2-methoxy, aldehyde | 95 |

| N-Methyl-4-nitrobenzenesulfonamide [A508162] | C₇H₈N₂O₄S | 234.21 | 4-Nitro, N-methyl, sulfonamide | 98 |

| 3-Chlorothiobenzamide [A516790] | C₇H₆ClNS | 187.65 | 3-Chloro, thioamide | 98 |

| 2-Iodo-N-(4-isopropylphenyl)benzamide [CAS 331270-10-1] | C₁₆H₁₆INO | 365.21 | 2-Iodo, N-(4-isopropylphenyl) | N/A |

Substituent Analysis and Functional Group Impact

Halogenated Analogues: The iodine atom in this compound distinguishes it from chlorinated or fluorinated analogues like 3-Chlorothiobenzamide [A516790] or N-Benzyl-5-fluoro-2-nitroaniline [A522801]. The 2-iodo substitution pattern is shared with 2-Iodo-N-(4-isopropylphenyl)benzamide [CAS 331270-10-1], but the latter lacks the 4-methoxy group, which could reduce its solubility compared to the target compound .

Methoxy vs. Nitro Groups: The 4-methoxy group in the target compound contrasts with the electron-withdrawing nitro group in N-Methyl-4-nitrobenzenesulfonamide [A508162].

Amide vs. Thiobenzamide: Replacing the oxygen in the amide group with sulfur (as in 3-Chlorothiobenzamide [A516790]) alters hydrogen-bonding capacity and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.